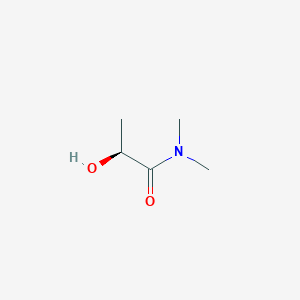

(2s)-2-Hydroxy-n,n-dimethylpropanamide

概要

説明

(2S)-2-Hydroxy-N,N-dimethylpropanamide is an organic compound with the molecular formula C5H11NO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Hydroxy-N,N-dimethylpropanamide typically involves the reaction of N,N-dimethylpropanamide with a suitable hydroxylating agent. One common method is the hydroxylation of N,N-dimethylpropanamide using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective formation of the desired (2S)-isomer.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the enzymatic hydroxylation of N,N-dimethylpropanamide using specific hydroxylase enzymes. This biocatalytic method offers high selectivity and yields, making it suitable for large-scale production. Additionally, continuous flow reactors can be employed to enhance the efficiency and consistency of the production process.

化学反応の分析

Esterification and Kinetic Resolution

(2S)-2-Hydroxy-N,N-dimethylpropanamide participates in esterification reactions under chiral catalysis, enabling kinetic resolution (KR) of racemic mixtures. For example:

-

Reaction with diphenylacetyl components : Using (R)-benzotetramisole (BTM) as a catalyst, the compound undergoes asymmetric esterification with diphenylacetic anhydride (DPHAA), yielding optically active esters and recovered alcohols with high enantiomeric excess (ee).

Table 1: Kinetic Resolution of (±)-1d (2-Hydroxy-N,N-dimethylpropanamide)

| Conditions | Yield (%) | ee (%) (Ester) | ee (%) (Alcohol) | Selectivity (s) |

|---|---|---|---|---|

| DPHAA, (R)-BTM, 24 h | 47 | 91 | 98 | 95 |

| Piv₂O, (R)-BTM, 24 h | 48 | 92 | 99 | 254 |

Key findings:

-

Catalyst role : (R)-BTM stabilizes transition states via hydrogen bonding, favoring (R)-ester formation .

-

Branching effects : Substrates with branched alkyl chains show reduced selectivity due to steric hindrance .

Dehydration to Acrylamides

The hydroxyl group facilitates dehydration under thermal conditions, forming acrylamide derivatives.

Reaction pathway :

-

Vapor-phase dehydration : At 100–400°C, this compound eliminates water, producing N,N-dimethylacrylamide .

-

Liquid-phase dehydration : Slower (1–6 hours) but avoids racemization risks .

Table 2: Dehydration Conditions and Outcomes

| Phase | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|

| Vapor | 300–400 | 1–2 seconds | 50 |

| Liquid | 150–200 | 4–6 hours | 70 |

Nucleophilic Substitution

The hydroxyl group acts as a leaving group in substitution reactions.

Example :

-

Reaction with thionyl chloride (SOCl₂) converts the hydroxyl group to a chloride, yielding 2-chloro-N,N-dimethylpropanamide.

Mechanism :

-

Protonation of the hydroxyl group by SOCl₂.

Key factors :

Oxidation:

-

Jones reagent (CrO₃/H₂SO₄) oxidizes the hydroxyl group to a ketone, forming 2-oxo-N,N-dimethylpropanamide.

-

Selectivity : The chiral center remains intact under mild conditions.

Reduction:

-

NaBH₄ reduces the amide carbonyl to a secondary alcohol, yielding 2-hydroxy-N,N-dimethylpropanolamide.

DFT Studies on Transition States

Density functional theory (DFT) calculations reveal:

-

Transition state stabilization : (R)-BTM lowers the activation energy for (R)-ester formation by 4.02 kcal/mol compared to the (S)-enantiomer .

-

Hydrogen bonding : The hydroxyl group coordinates with the pivalate anion during esterification, enabling a concerted mechanism .

Comparative Reactivity

Table 3: Reactivity of Analogous Hydroxyamides

| Compound | Reaction Rate (KR) | Selectivity (s) |

|---|---|---|

| (2S)-2-Hydroxy-dimethylamide | Moderate | 254 |

| 2-Hydroxy-Weinreb amide | Fast | 320 |

| N-Alkyl-2-hydroxyamide | Slow | <50 |

科学的研究の応用

(2S)-2-Hydroxy-N,N-dimethylpropanamide has several applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential role in enzyme-catalyzed reactions and metabolic pathways.

Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of chiral drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.

作用機序

The mechanism of action of (2S)-2-Hydroxy-N,N-dimethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their catalytic activity. Additionally, the compound’s chiral nature allows it to interact selectively with chiral receptors, potentially leading to specific biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.

類似化合物との比較

(2S)-2-Hydroxy-N,N-dimethylpropanamide can be compared with other similar compounds, such as:

(2R)-2-Hydroxy-N,N-dimethylpropanamide: The enantiomer of the (2S)-isomer, which has different stereochemistry and potentially different biological activity.

N,N-Dimethylpropanamide: The non-hydroxylated parent compound, which lacks the hydroxyl group and thus has different chemical reactivity and applications.

2-Hydroxy-N,N-dimethylbutanamide: A homologous compound with an additional carbon atom in the alkyl chain, which may exhibit different physical and chemical properties.

生物活性

(2S)-2-Hydroxy-N,N-dimethylpropanamide, also known as 2-hydroxy-N,N-dimethylpropanamide, is a chiral compound with significant implications in biological and medicinal chemistry. This article delves into its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Structure and Reactivity

The compound features a hydroxyl group (-OH) and an amide group (-C(=O)N(CH₃)₂), contributing to its reactivity and interaction with biological systems. Its chiral nature allows for specific interactions with enzymes and receptors, which can influence its biological effects.

Chemical Reactions

This compound can undergo various chemical transformations:

- Oxidation : The hydroxyl group can be oxidized to form a carbonyl group.

- Reduction : It can be reduced to yield N,N-dimethylpropanamine.

- Substitution : The hydroxyl group may be substituted by other functional groups through nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with active sites of enzymes. This interaction can modulate enzyme activity and influence metabolic pathways. The compound's chiral nature allows it to selectively interact with chiral receptors, leading to specific biological outcomes.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Enzyme Interaction : It has been investigated for its role in enzyme-catalyzed reactions, potentially acting as a substrate or inhibitor.

- Toxicity Studies : Toxicity assessments have shown that the compound has an oral LD50 greater than 2000 mg/kg in rats, indicating low acute toxicity. It was not found to be a skin sensitizer under tested conditions .

- In Vitro Studies : Various studies have explored its effects on cell lines, demonstrating potential anti-inflammatory properties through modulation of macrophage activity .

Case Studies

- Toxicological Assessment : A study conducted on rats evaluated the acute toxicity of this compound through oral administration at doses up to 2000 mg/kg. The results indicated no significant adverse effects or mortality, supporting its safety profile for potential pharmaceutical applications .

- Pharmacological Screening : In vitro assays have shown that the compound can inhibit the production of pro-inflammatory cytokines in activated macrophages. This suggests a potential application in treating inflammatory diseases .

Data Table: Summary of Biological Activity

| Property | Findings |

|---|---|

| Chemical Structure | Chiral amide with hydroxyl group |

| Oral LD50 (Rats) | >2000 mg/kg |

| Skin Sensitization | Not a sensitizer |

| Enzyme Interaction | Modulates enzyme activity |

| Anti-inflammatory Activity | Inhibits cytokine production |

特性

IUPAC Name |

(2S)-2-hydroxy-N,N-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-4(7)5(8)6(2)3/h4,7H,1-3H3/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEBLAXBYYVCOLT-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31502-31-5 | |

| Record name | (2S)-2-Hydroxy-N,N-dimethylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31502-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanamide, 2-hydroxy-N,N-dimethyl-, (2S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。